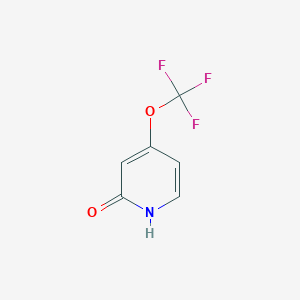

4-(Trifluorométhoxy)-1,2-dihydropyridin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethoxy-containing compounds is a complex process. For example, when dithiocarbonates are exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, trifluoromethoxy ethers form in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of trifluoromethoxy-containing compounds can be quite complex. For example, the molecular formula of 4-(Trifluoromethoxy)aniline is C7H6F3NO .Chemical Reactions Analysis

The chemical reactions involving trifluoromethoxy-containing compounds can be quite complex. For example, when 4-(trifluoromethoxy)phenoxy substituents are bound to non-peripheral positions, it causes shifting of the peak potentials to the negative sides .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy-containing compounds can vary. For example, 4-(Trifluoromethoxy)aniline has a molecular weight of 177.12 g/mol .Applications De Recherche Scientifique

Dispositifs électrochromes

Des composés ayant des structures similaires ont été utilisés dans le développement de dispositifs électrochromes . Plus précisément, des polydithénylpyrroles à base de 4-(trifluorométhoxy)phényle ont été synthétisés électrochimiquement et leurs comportements électrochromes ont été caractérisés . L'introduction du groupe trifluorométhoxy attracteur d'électrons dans la chaîne latérale des polydithénylpyrroles diminue les niveaux d'énergie HOMO et LUMO .

Activités antibactériennes et antifongiques

De nouveaux composés fluorés comprenant des chalcones portant des substituants trifluorométhyle et trifluorométhoxy ont été synthétisés et évalués pour leur activité antimicrobienne . Les composés avec le groupe trifluorométhoxy se sont avérés plus efficaces que ceux avec le groupe trifluorométhyle . Ces composés ont montré une activité potentielle contre les infections bactériennes et fongiques .

Synthèse organique

Des composés ayant des structures similaires ont été utilisés en synthèse organique, servant d'intermédiaires dans la synthèse de molécules complexes. Leurs sites réactifs uniques peuvent être exploités pour la construction de structures moléculaires, en particulier dans les produits pharmaceutiques et les produits agrochimiques.

Agent anti-âge

Un dérivé de résvératrol 4-hydroxy-3'-trifluorométhoxy-substitué a été découvert comme agent anti-âge . Bien qu'il ne soit pas directement lié à la « 4-(trifluorométhoxy)-1,2-dihydropyridin-2-one », il montre le potentiel des composés trifluorométhoxy-substitués dans le domaine de la recherche anti-âge .

Mécanisme D'action

Target of Action

The primary target of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one interacts with its target, sEH, by acting as an inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of EETs . This inhibition leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .

Biochemical Pathways

The primary biochemical pathway affected by 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one is the metabolism of EETs . By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, leading to an accumulation of EETs . EETs are involved in various signaling pathways, influencing processes such as inflammation, blood pressure regulation, and angiogenesis .

Result of Action

The inhibition of sEH by 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, increased EET levels can lead to vasodilation, reduced inflammation, and promotion of angiogenesis .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of numerous substrates . The nature of these interactions often involves the binding of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in inflammatory cell models, 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one can inhibit the production of nitric oxide, thereby reducing oxidative cytotoxicity and the accumulation of reactive oxygen species . These effects highlight the potential of this compound in regulating cellular responses to stress and inflammation.

Molecular Mechanism

At the molecular level, 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one can inhibit the activity of mitochondrial uncoupling agents, thereby disrupting ATP synthesis and affecting cellular energy metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have also been documented, with 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one maintaining its activity and efficacy in both in vitro and in vivo studies . These findings underscore the reliability of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathways include O-demethylation, aromatic hydroxylation, and glucuronidation . These pathways facilitate the biotransformation of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one, leading to the formation of metabolites that can be further processed or excreted by the body. The involvement of this compound in these pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be efficiently absorbed and distributed to different tissues, including the liver, kidney, and spleen . The distribution pattern is influenced by the compound’s physicochemical properties, such as its hydrophobicity and molecular size. Understanding the transport and distribution mechanisms of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one is essential for elucidating its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one plays a significant role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one to these organelles is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

4-(trifluoromethoxy)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQDTPWOBVWLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

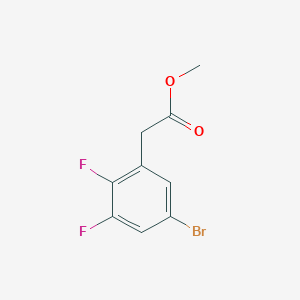

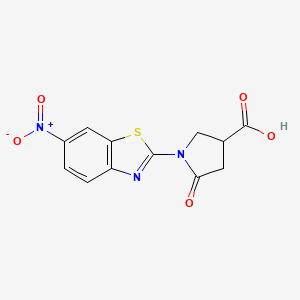

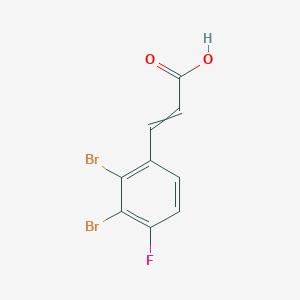

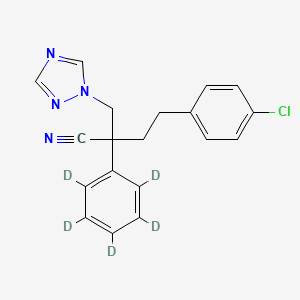

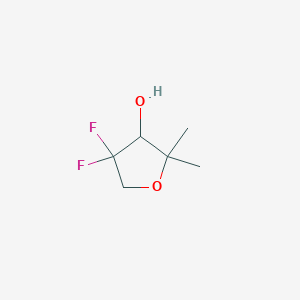

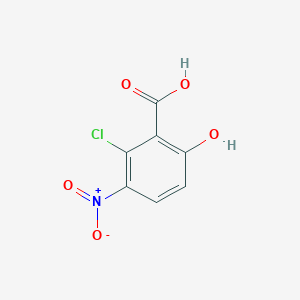

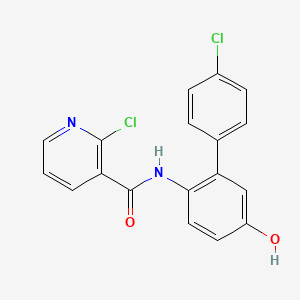

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

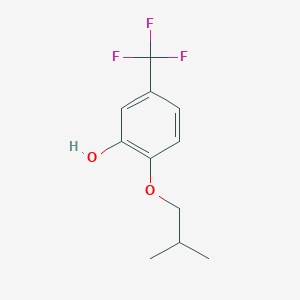

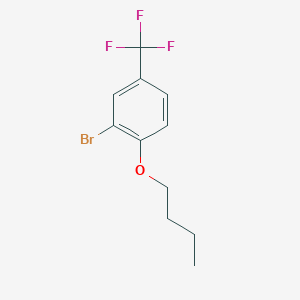

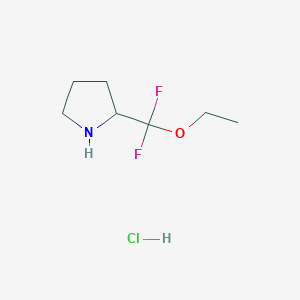

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)